2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)-
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Overview
Description
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- is a compound known for its unique chemical structure and properties It is characterized by the presence of a benzodioxole ring, a propenoic acid moiety, and a mercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- typically involves the reaction of 1,3-benzodioxole with propenoic acid derivatives under specific conditions. The mercapto group is introduced through thiolation reactions. Common reagents used in these reactions include thiols, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The propenoic acid moiety can be reduced to form corresponding alcohols.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles like amines.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Substituted benzodioxole derivatives.
Scientific Research Applications
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- involves its interaction with molecular targets and pathways in biological systems. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The benzodioxole ring may interact with various enzymes and receptors, modulating their activity. These interactions contribute to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic Acid
- 3-(1,3-Benzodioxol-4-yl)-2-propenoic Acid
- 2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-, methyl ester, (E)-
Uniqueness
2-Propenoic acid, 3-(1,3-benzodioxol-5-yl)-2-mercapto-, (Z)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
93515-31-2 |
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Molecular Formula |
C10H8O4S |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-sulfanylprop-2-enoic acid |
InChI |
InChI=1S/C10H8O4S/c11-10(12)9(15)4-6-1-2-7-8(3-6)14-5-13-7/h1-4,15H,5H2,(H,11,12) |
InChI Key |
YQBNFBIPHUDRDU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)O)S |
Origin of Product |
United States |
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